(2Z)-2-(7-chloro-4-oxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-2-ylidene)-3-(2,4-dichlorophenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cilliobrevin D is a cell-permeable, reversible, and specific inhibitor of the AAA+ ATPase motor cytoplasmic dynein. It is known for its ability to inhibit Hedgehog signaling and primary cilia formation. This compound has been widely used in scientific research to study dynein motor function and its role in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cilliobrevin D is synthesized through a series of chemical reactions involving the formation of a benzoyl dihydroquinazolinone derivative. The synthetic route typically involves the reaction of 2-amino-4-chlorobenzonitrile with 2,4-dichlorobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then cyclized to form the final product, Cilliobrevin D .
Industrial Production Methods
While specific industrial production methods for Cilliobrevin D are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Cilliobrevin D undergoes various chemical reactions, including:
Oxidation: Cilliobrevin D can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Cilliobrevin D into reduced forms.
Substitution: Substitution reactions can occur at the chloro groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
Scientific Research Applications
Cilliobrevin D has a wide range of scientific research applications, including:
Mechanism of Action
Cilliobrevin D exerts its effects by inhibiting the AAA+ ATPase motor cytoplasmic dynein. It disrupts spindle pole focusing, kinetochore-microtubule attachment, and melanosome aggregation in a dose-dependent manner. This inhibition leads to the perturbation of protein trafficking within primary cilia and blocks Hedgehog signaling .
Comparison with Similar Compounds
Similar Compounds
Dynapyrazoles: These are more potent inhibitors of dynein compared to Cilliobrevin D and have a unique mode of action.
Ciliobrevin A: Another member of the ciliobrevin family, with similar inhibitory effects on dynein.
Uniqueness of Cilliobrevin D
Cilliobrevin D is unique due to its reversible and specific inhibition of dynein, making it a valuable tool for studying dynein motor function. Its ability to inhibit Hedgehog signaling and primary cilia formation further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H14Cl3N3O2 |
---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(2Z)-2-(7-chloro-4-oxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-2-ylidene)-3-(2,4-dichlorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C17H14Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1,3,5,9,11,14,22H,2,4,6H2,(H,23,25)/b16-12- |
InChI Key |
WPTCLCBOWMWWFK-VBKFSLOCSA-N |
Isomeric SMILES |
C1CC2C(CC1Cl)N/C(=C(\C#N)/C(=O)C3=C(C=C(C=C3)Cl)Cl)/NC2=O |
Canonical SMILES |
C1CC2C(CC1Cl)NC(=C(C#N)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.